6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline
Description
Structure and Synthesis: 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a quinazoline derivative featuring methoxy groups at positions 6 and 7 and a piperazine ring substituted with a 4-methoxyphenyl group at position 4 of the quinazoline core. Its synthesis typically involves cyclization, chlorination, and substitution reactions starting from 2-amino-4,5-dimethoxybenzoic acid, achieving an overall yield of 61% under optimized conditions . The compound’s structure is confirmed via $ ^1H $ NMR and mass spectrometry (MS) .
Pharmacological Relevance: Quinazolines are renowned for diverse pharmacological activities, including antiviral, antihypertensive, and receptor antagonism.
Properties
Molecular Formula |
C21H24N4O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C21H24N4O3/c1-26-16-6-4-15(5-7-16)24-8-10-25(11-9-24)21-17-12-19(27-2)20(28-3)13-18(17)22-14-23-21/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
IWYIMXJDMIASIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Pathways
The synthesis of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline typically involves a sequential two-stage approach: first, the preparation of a key quinazoline intermediate (most commonly 4-chloro-6,7-dimethoxyquinazoline), followed by nucleophilic substitution with 4-(4-methoxyphenyl)piperazine. The nucleophilic aromatic substitution reaction at the C-4 position is facilitated by the electron-withdrawing effects of the nitrogen atoms in the quinazoline ring system.
Synthesis of Key Precursor: 4-Chloro-6,7-dimethoxyquinazoline
Before preparing the target compound, the synthesis of 4-chloro-6,7-dimethoxyquinazoline is essential. Multiple synthetic routes have been developed for this precursor, each with specific advantages depending on reagent availability, scale requirements, and laboratory conditions.
Thionyl Chloride Method
One of the most efficient methods involves the chlorination of 6,7-dimethoxy-3,4-dihydroquinazolin-4-one using thionyl chloride:
Reaction procedure:
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one (10.0 g, 48.5 mmol) is dissolved in thionyl chloride (200 ml)
- Dimethylformamide (0.2 ml) is added dropwise as catalyst
- The reaction mixture is heated at reflux for 6 hours
- After cooling, excess thionyl chloride is removed under vacuum
- The residue is azeotroped with toluene (2 × 50 ml)
- The crude product is dissolved in dichloromethane (550 ml)
- The solution is washed with saturated aqueous sodium hydrogen carbonate (2 × 250 ml) and brine
- The organic phase is dried over magnesium sulfate
- Solvent evaporation yields 4-chloro-6,7-dimethoxyquinazoline
This method consistently provides excellent yields (98%) of the chloro intermediate as a white solid.
Phosphoryl Chloride Method
An alternative approach utilizes phosphoryl chloride with N,N-diethylaniline:
Reaction conditions:
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one is treated with phosphoryl chloride
- N,N-diethylaniline is added as a catalyst
- The reaction mixture is heated under specific temperature conditions
- Upon completion, the mixture is worked up to obtain the chloro derivative
This method has demonstrated significant improvements in yield compared to using thionyl chloride and dimethylformamide alone.
Multistep Synthesis from Veratrole
A more comprehensive approach starts with veratrole (1,2-dimethoxybenzene):
- Nitration of veratrole to produce 3,4-dimethoxy nitrobenzene (intermediate I)
- Reduction to form 3,4-dimethoxyaniline (intermediate II)
- Ureaization with triphosgene and cyanamide to yield 3,4-dimethoxyphenyl cyano urea (intermediate III)
- Cyclization and hydrolysis with phosphorus pentachloride and phosphorus oxychloride
- Alkalization and purification to obtain 2-chloro-4-amino-6,7-dimethylquinazoline
Nucleophilic Substitution Reaction
The second key stage in the synthesis involves the nucleophilic substitution of the chloro group at position 4 of the quinazoline ring with 4-(4-methoxyphenyl)piperazine:
General procedure:
- 4-Chloro-6,7-dimethoxyquinazoline is combined with 4-(4-methoxyphenyl)piperazine in a suitable solvent (typically isopropanol or ethanol)
- The reaction mixture is heated under reflux for 4-8 hours
- Upon completion (monitored by TLC), the solvent is evaporated
- The crude product is purified by column chromatography
This nucleophilic aromatic substitution proceeds via an addition-elimination mechanism, where the electronegative nitrogen atoms of the quinazoline ring activate the C-4 position toward nucleophilic attack.
Reaction Optimization Parameters
The synthesis of this compound can be optimized by adjusting various reaction parameters to enhance yield, purity, and process efficiency. Table 1 summarizes the critical parameters affecting the nucleophilic substitution reaction:
Table 1: Optimization Parameters for Nucleophilic Substitution Reaction
| Parameter | Optimal Condition | Effect on Reaction | Yield Impact |
|---|---|---|---|
| Solvent | Isopropanol/Ethanol | Facilitates nucleophilic attack | Moderate to high |
| Temperature | Reflux (78-82°C) | Accelerates reaction rate | Significant |
| Reaction Time | 4-8 hours | Ensures complete conversion | Moderate |
| Molar Ratio (Piperazine:Quinazoline) | 1.2:1 to 1.5:1 | Drives reaction to completion | High |
| Catalyst | Base (K₂CO₃, Et₃N) | Neutralizes HCl generated | Moderate |
| Concentration | 0.1-0.3 M | Influences reaction kinetics | Low to moderate |
The reaction progress can be effectively monitored using thin-layer chromatography (TLC) with appropriate solvent systems such as dichloromethane:methanol (4.5:0.5).
Alternative Preparative Methods
Ultrasonic-Assisted Synthesis
Recent research has demonstrated the efficacy of ultrasonic-assisted synthesis for preparing similar quinazoline-piperazine derivatives:
Procedure highlights:
- 4-Chloro-6,7-dimethoxyquinazoline derivative and 4-(4-methoxyphenyl)piperazine are mixed in ethanol
- The reaction mixture is sonicated for 20 minutes
- The resulting precipitate is isolated by filtration and washed with ethanol
- The product is dried in a desiccator
This methodology offers several advantages, including significantly reduced reaction times (20 minutes versus 4-8 hours), milder reaction conditions, and excellent yields (up to 91% for similar derivatives).
Quaternized Nitrogen Facilitated Substitution
An interesting approach involves quaternization of the quinoline/quinazoline nitrogen prior to nucleophilic substitution:
- 4-Chloro-6,7-dimethoxyquinoline is reacted with iodomethane in a sealed tube under argon without solvent
- The reaction mixture is heated at 110°C for two hours
- The resulting quaternized intermediate facilitates easier substitution of the chlorine atom
- The activated intermediate requires less time and lower amounts of nucleophilic reagent
This method is particularly useful for similar structures and could potentially be adapted for the target compound's synthesis.
Characterization and Structure Verification
After synthesis, the identity and purity of this compound must be verified through various analytical techniques:
Nuclear Magnetic Resonance Spectroscopy
The ¹H-NMR spectral data typically shows characteristic signals:
- Methoxy protons (3H each) at approximately δ 3.8-4.0 ppm
- Aromatic protons from both the quinazoline and phenyl rings
- Piperazine protons appearing as multiplets in the range δ 2.5-3.8 ppm
- Quinazoline C-2 proton as a singlet at approximately δ 8.5-8.8 ppm
Mass Spectrometry
Mass spectrometric analysis should reveal:
- Molecular ion peak at m/z 381 [M+H]⁺
- Fragmentation patterns consistent with the loss of methoxy groups and piperazine moiety
Infrared Spectroscopy
IR spectroscopy typically shows characteristic bands:
- C-O-C stretching of methoxy groups around 1210-1220 cm⁻¹
- C=N stretching of quinazoline at approximately 1615-1620 cm⁻¹
- C=C aromatic stretching around 1570-1580 cm⁻¹
- C-N stretching at approximately 1460-1475 cm⁻¹
Structure-Activity Relationship and Applications
The structural features of this compound contribute to its biological activity. Table 2 summarizes the relationship between structural elements and potential pharmacological effects:
Table 2: Structure-Activity Relationships of Key Molecular Features
| Structural Element | Position | Potential Pharmacological Effect |
|---|---|---|
| Methoxy groups | 6,7-positions | Enhanced lipophilicity and membrane permeability |
| Quinazoline core | - | Binding to target proteins; electron distribution |
| Piperazine linker | 4-position | Conformational flexibility; hydrogen bond formation |
| Methoxyphenyl group | Piperazine N-4 | Increased receptor specificity; π-π interactions |
Preliminary studies suggest this compound may exhibit biological activity as an antiviral agent, particularly against coronaviruses. The multiple functional groups enhance interaction with biological targets, potentially contributing to its therapeutic potential.
Industrial Scale Production Considerations
Scaling up the synthesis of this compound from laboratory to industrial scale requires careful consideration of several factors:
Process Optimization
Continuous flow processes may offer advantages over batch reactions, including:
- Better temperature control
- Improved mixing efficiency
- Enhanced reproducibility
- Reduced reaction times
- Smaller equipment footprint
Quality Control Parameters
Critical quality attributes must be monitored throughout the manufacturing process:
- Chromatographic purity (typically >98% by HPLC)
- Absence of residual metals (particularly palladium if used in catalysis)
- Conformance to specified polymorphic form
- Controlled particle size distribution for consistent bioavailability
Recent Advances in Synthetic Methodologies
Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing quinazoline derivatives with piperazine moieties:
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the nucleophilic substitution reaction between 4-chloroquinazolines and piperazine derivatives:
- Reaction times reduced from hours to minutes
- Improved regioselectivity
- Higher yields with fewer side products
- Reduced solvent consumption
Catalytic Approaches
Various catalysts have been investigated to improve the efficiency of the coupling reaction:
- Palladium catalysts for cross-coupling reactions
- Lewis acid catalysts to activate the chloro-quinazoline
- Phase transfer catalysts for two-phase reaction systems
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline core undergoes nucleophilic substitution at electrophilic positions (e.g., C-2 and C-4). In the presence of alkyl halides or acyl chlorides, the piperazine nitrogen participates in substitution reactions:
-
Example : Reaction with iodomethane introduces methyl groups to the piperazine nitrogen, forming derivatives with enhanced lipophilicity .
-
Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 60–80°C .
Table 1: Key Nucleophilic Substitutions
Acylation Reactions
The piperazine nitrogen reacts with acylating agents to form amide derivatives. This modification is critical for enhancing receptor-binding affinity in pharmacological applications :
-
Example : Acylation with cyclopentyl methanone yields [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(cyclopentyl)methanone, a compound with α1-adrenoceptor antagonism .
-
Conditions : Catalyzed by triethylamine in dichloromethane under reflux .
Alkylation Reactions
Alkylation at the quinazoline C-4 position expands structural diversity:
-
Example : Reaction with 2-chloroethylamine introduces an ethylamino side chain, improving water solubility .
-
Conditions : Microwave-assisted synthesis reduces reaction time from hours to minutes (120°C, 15 min).
Table 2: Alkylation Outcomes
Oxidation and Reduction Reactions
The methoxy groups and quinazoline ring participate in redox reactions:
-
Oxidation : Treatment with hydrogen peroxide converts the quinazoline-thione core to quinazoline-2,4-dione derivatives, altering electronic properties.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinazoline ring to dihydroquinazoline, modulating planarity and bioactivity.
Comparative Reactivity Analysis
The compound’s reactivity varies across positions:
-
Piperazine Nitrogen : Most reactive site due to lone pair availability.
-
Quinazoline C-2/C-4 : Moderately reactive; substitutions require activating groups (e.g., chloro or amino) .
-
Methoxy Groups : Electron-donating effects stabilize the ring but limit direct reactivity .
Key Research Findings
-
Pharmacological Modulation : Acylation and alkylation at the piperazine nitrogen significantly enhance α1-adrenoceptor binding affinity (e.g., compound 10 in showed sub-nanomolar activity).
-
Stereoelectronic Effects : Bulky acyl groups (e.g., cyclopentyl) improve subtype selectivity (α1b-AR) .
-
Green Synthesis : Microwave-assisted methods achieve >90% yield reduction in solvent use.
Scientific Research Applications
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Medicine: It has shown potential antiviral activity, particularly against human coronavirus strains.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. It is believed to inhibit viral replication by interfering with the viral RNA synthesis process. The exact molecular pathways are still under investigation, but it is known to affect key enzymes involved in viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazinyl-Substituted Quinazolines
Key Compounds :
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline (CAS: 229476-62-4) Structure: Differs by a 4-fluorophenyl group on the piperazine. Activity: Likely retains alpha-1 adrenoceptor affinity but with altered selectivity due to the electron-withdrawing fluorine substituent . Synthesis: Similar methods (cyclization and substitution) but may require adjusted conditions for fluorophenyl incorporation.
Doxazosin (4-Amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline) Structure: Features a benzodioxan-carbonyl group on piperazine. Activity: Potent alpha-1 adrenoceptor antagonist (nM affinity) with proven antihypertensive efficacy in clinical trials . SAR Insight: The 6,7-dimethoxy groups and piperazinyl substitution are critical for receptor binding. The benzodioxan moiety enhances selectivity and duration of action .
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline
- Structure : Lacks aryl substitution on the piperazine.
- Activity : Reduced receptor affinity compared to analogs with aryl groups, highlighting the importance of the 4-methoxyphenyl substituent for target interactions .
Table 1: Piperazinyl-Substituted Quinazoline Derivatives
Variations in Quinazoline Core Substituents
6,7-Dimethoxy-2-(piperazin-1-yl)-4-(piperidin-1-yl)quinazoline
- Structure : Piperidine replaces the 4-methoxyphenylpiperazine.
- Impact : Reduced aromatic interactions may lower receptor binding but improve solubility .
2-(1-Piperazinyl)-4-Amino-6,7-dimethoxyquinazoline Structure: Amino group at position 4 instead of aryl-piperazine.
Table 2: Core Substituent Variations
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution : Aryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) enhance receptor binding via hydrophobic or π-π interactions. Electron-donating groups (e.g., methoxy) improve affinity compared to electron-withdrawing substituents .
- 6,7-Dimethoxy Groups: Critical for alpha-1 adrenoceptor recognition, likely through hydrogen bonding with receptor residues .
- Quinazoline vs. Quinolinium: Charged quinolinium derivatives (e.g., ) may exhibit altered pharmacokinetics, limiting membrane permeability compared to neutral quinazolines.
Biological Activity
6,7-Dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis
The compound can be synthesized through a two-step process involving the reaction of 4-chloro-6,7-dimethoxyquinoline with piperazine derivatives. The synthesis is characterized by environmentally friendly procedures and high yields.
- Step 1 : The initial compound is synthesized by heating 4-chloro-6,7-dimethoxyquinoline with iodomethane in an inert atmosphere.
- Step 2 : The resulting product is then reacted with 4-(4-methoxyphenyl)piperazine in ethanol using ultrasonic synthesis to yield the final product with a melting point of approximately 350 °C .
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects on various cancer cell lines:
- EGFR Inhibition : Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) autophosphorylation, which is critical for tumor growth. This compound has demonstrated submicromolar activity against several cancer cell lines .
- Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects with IC50 values in the nanomolar range against pancreatic and prostate cancer cell lines .
Antiviral Activity
The compound also displays antiviral properties, particularly against coronaviruses. Preliminary evaluations suggest that it may inhibit viral replication, although further studies are necessary to elucidate the exact mechanisms involved .
Case Studies
Several studies have documented the effectiveness of quinazoline derivatives in inducing apoptosis in cancer cells and inhibiting tumor growth:
- Study on Pancreatic Cancer : A series of quinazoline derivatives were tested against pancreatic cancer cell lines (MiaPaCa2). The results indicated that modifications to the quinazoline structure significantly enhanced their anticancer activity compared to standard treatments like gefitinib .
- Antiviral Evaluation : In a study focusing on the antiviral potential of quinazolines, various derivatives were screened for their ability to inhibit coronavirus replication. The findings suggested that structural modifications could lead to increased efficacy against viral targets .
Pharmacological Profile
The pharmacological profile of this compound includes:
Q & A
Q. What are the established synthetic pathways for 6,7-dimethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinazoline, and what are critical optimization parameters?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of a halogenated quinazoline precursor with 4-(4-methoxyphenyl)piperazine. For example, a related quinazoline derivative (2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline) is prepared by reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with excess piperazine in ethanol at 160°C for 16 hours under pressure . Key parameters include:
- Molar ratios : Excess piperazine ensures complete substitution.
- Solvent selection : Ethanol balances reactivity and safety.
- Temperature and time : High temperatures (≥160°C) and extended reaction times improve yield.
Post-synthesis purification involves recrystallization from methanol/water. Modifications (e.g., introducing a 4-methoxyphenyl group) require coupling steps with aryl halides or via Buchwald-Hartwig amination .
Q. How can structural features of this compound be validated using analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at C6/C7, piperazine linkage at C4). Aromatic protons in the quinazoline core appear as distinct singlets, while piperazine protons show splitting patterns consistent with coupling .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₁H₂₅N₅O₃ requires m/z 403.1868) .
- X-ray Crystallography : Resolves 3D conformation, critical for studying interactions with biological targets (e.g., piperazine ring puckering parameters) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact (Category 2A irritation) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory tract irritation) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported pharmacological data for quinazoline derivatives?
Methodological Answer:
- Dose-Response Studies : Systematically vary concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular models (e.g., calcium flux assays) to validate specificity .
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, adjusting for variables (e.g., cell lines, solvent carriers) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyls) to improve solubility without disrupting target binding (logP <3) .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and stabilize via fluorination .
- Bioavailability Testing : Administer via intravenous and oral routes in rodent models, measuring plasma half-life (t₁/₂) and area under the curve (AUC) .
Q. How can computational methods guide the design of analogs with enhanced selectivity?
Methodological Answer:
- Molecular Docking : Simulate binding to target receptors (e.g., α₁-adrenergic receptors) using software like AutoDock Vina. Prioritize analogs with lower binding energies (ΔG < -9 kcal/mol) .
- QSAR Modeling : Train models on datasets of IC₅₀ values to predict substituent effects (e.g., electron-donating groups at C4 improve affinity) .
- ADMET Prediction : Use tools like SwissADME to filter candidates with favorable absorption and toxicity profiles .
Q. What experimental approaches assess the compound’s environmental impact and biodegradability?
Methodological Answer:
- OECD 301D Test : Measure biodegradation in aqueous media over 28 days; <70% degradation indicates persistence .
- Ecotoxicology Assays : Expose Daphnia magna or zebrafish embryos to determine LC₅₀ values (e.g., >10 mg/L suggests low aquatic toxicity) .
- Soil Adsorption Studies : Use batch equilibrium methods to calculate Koc (organic carbon partition coefficient); high Koc (>500) indicates limited mobility .
Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?
Methodological Answer:
- Cell Panel Screening : Test cytotoxicity in ≥3 cell lines (e.g., HEK293, HepG2, MCF7) to identify lineage-specific effects .
- Mechanistic Profiling : Perform RNA-seq to compare gene expression changes in sensitive vs. resistant lines .
- Redox Activity Assays : Measure ROS generation to distinguish between direct cytotoxicity and oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
